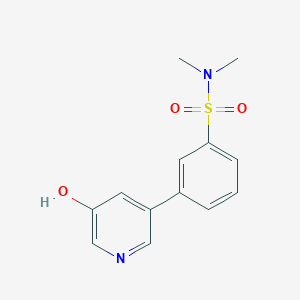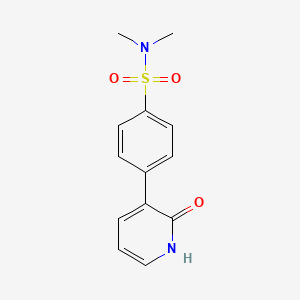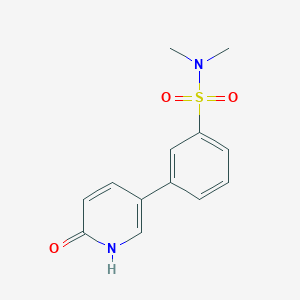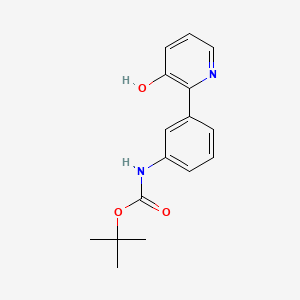
3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-BOC-Aminophenyl)-2-hydroxypyridine (3-BOC-APH) is an organic compound with a chemical formula of C10H13NO3. It is a derivative of the aromatic aminophenol, which is an important building block used in organic synthesis. 3-BOC-APH is used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and lab experiments.
作用機序
The mechanism of action of 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is not well understood, but it is believed to involve the formation of a covalent bond between the 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% molecule and the target molecule. This covalent bond is then broken down, resulting in the release of the 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% molecule and the formation of a new molecule.
Biochemical and Physiological Effects
3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% can inhibit the activity of enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the synthesis of inflammatory mediators. In vivo studies have shown that 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% can reduce inflammation and pain in animals. 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% has also been shown to have anti-cancer activity in animal models.
実験室実験の利点と制限
The advantages of using 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in lab experiments include its low cost, its high purity (95%), and its high reactivity. The main limitation of using 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in lab experiments is its low solubility in water, which can limit its use in aqueous reactions.
将来の方向性
Future research on 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should focus on improving the solubility of 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in water, as well as developing new synthetic methods for its synthesis. Finally, further research should focus on exploring the potential applications of 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in drug development, as well as in other areas of scientific research.
合成法
3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is synthesized using a reaction between 3-aminophenol and 3-bromo-2-hydroxypropionic acid. This reaction is carried out in the presence of a base, such as NaOH, KOH, or Na2CO3, and in the presence of a solvent, such as DMF, DMSO, or THF. The reaction is usually carried out at a temperature of 50-100°C.
科学的研究の応用
3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and lab experiments. In drug development, 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used as a precursor to synthesize a variety of drugs, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. In biochemical and physiological studies, 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used to study the structure and function of enzymes, hormones, and other molecules. In lab experiments, 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used as a reagent to synthesize a variety of compounds, such as dyes, pigments, and pharmaceuticals.
特性
IUPAC Name |
tert-butyl N-[3-(2-oxo-1H-pyridin-3-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-7-4-6-11(10-12)13-8-5-9-17-14(13)19/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPKGKUTZCIYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)



![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)